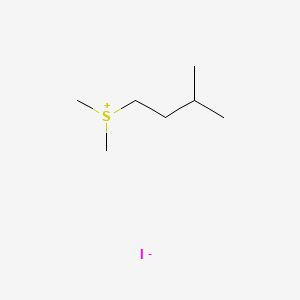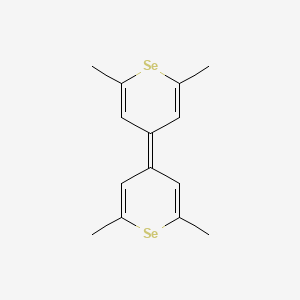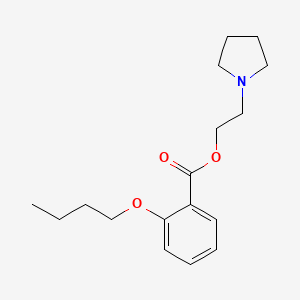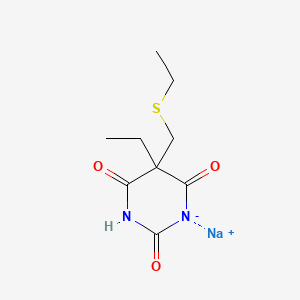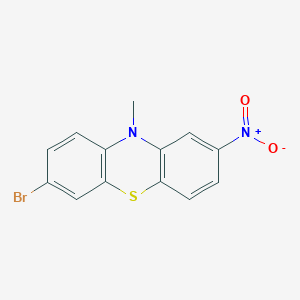
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with dichloro and tetraethoxypropan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane derivatives are treated with chlorinating agents in the presence of catalysts. The process parameters are carefully monitored to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: A structurally similar compound with different substituents on the cyclopropane ring.
1,3-Dichloropropene: Another chlorinated cyclopropane derivative with distinct chemical properties and applications.
Propiedades
Número CAS |
77326-71-7 |
|---|---|
Fórmula molecular |
C14H26Cl2O4 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1,1-dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane |
InChI |
InChI=1S/C14H26Cl2O4/c1-5-17-12(18-6-2)11(10-9-14(10,15)16)13(19-7-3)20-8-4/h10-13H,5-9H2,1-4H3 |
Clave InChI |
QOVRKXQEUFSUBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C1CC1(Cl)Cl)C(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
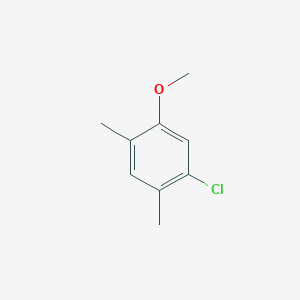
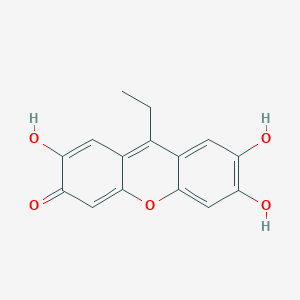
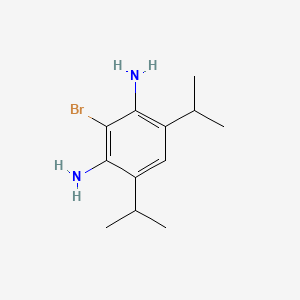
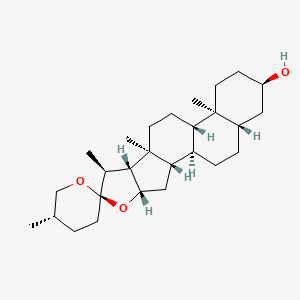
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
